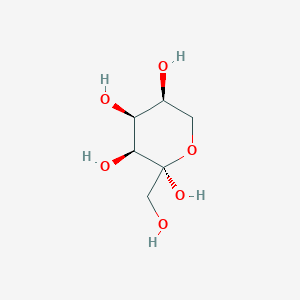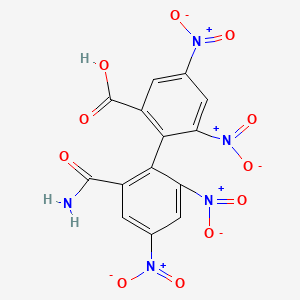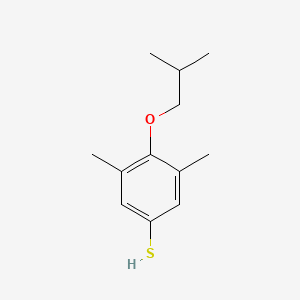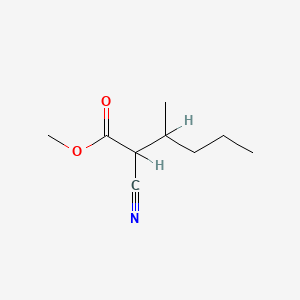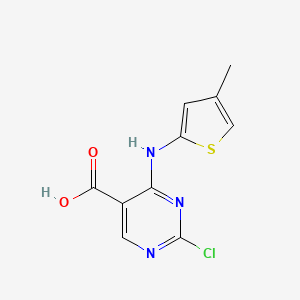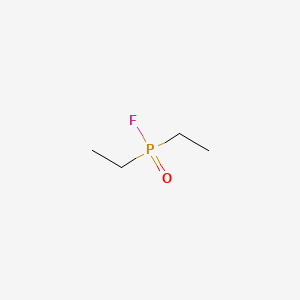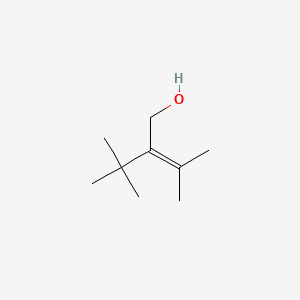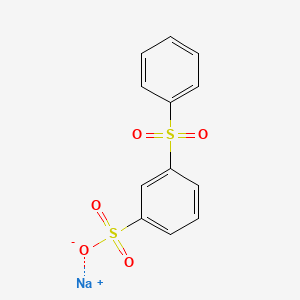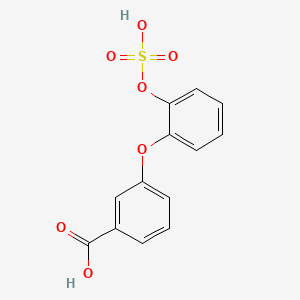
Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is an organic compound with the molecular formula C13H10O7S It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a 2-(sulfooxy)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-(sulfooxy)phenoxy)- typically involves the reaction of 3-hydroxybenzoic acid with 2-(sulfooxy)phenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The industrial methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste generation and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-phenoxy-: Another derivative of benzoic acid with a phenoxy group in the ortho position.
3-Phenoxybenzoic acid: A compound with a phenoxy group in the meta position of benzoic acid.
Uniqueness
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds and provides it with unique applications in various fields .
Properties
CAS No. |
61183-26-4 |
|---|---|
Molecular Formula |
C13H10O7S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
3-(2-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChI Key |
RKOJDLCZTCSINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

